Cas no 139602-08-7 (Locustakinin (9CI))

Locustakinin (9CI) structure
Nome del prodotto:Locustakinin (9CI)
Locustakinin (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Locustakinin (9CI)
- LOCUSTAKININ I
- H-Ala-Phe-Ser-Ser-Trp-Gly-NH2
- L-alanyl-L-phenylalanyl-L-seryl-L-seryl-L-tryptophylglycinamide
- Ala-phe-ser-ser-trp-gly-NH2
- DTXSID20930517
- 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid
- AKOS040752646
- (S)-N-(2-amino-2-oxoethyl)-2-((S)-2-((S)-2-((S)-2-((S)-2-aminopropanamido)-3-phenylpropanamido)-3-hydroxypropanamido)-3-hydroxypropanamido)-3-(1H-indol-3-yl)propanamide
- Lomk peptide
- Leukokinin I, 1-de-L-aspartic acid-2-de-L-proline-5-L-serine-
- Alanyl-phenylalanyl-seryl-seryl-tryptophyl-glycinamide
- (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide
- Locustakinin
- Ala-Phe-Ser-Ser-Trp-Gly-amide
- 139602-08-7
-
- Inchi: InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)
- Chiave InChI: YQZDDGVNOHGBSM-UHFFFAOYSA-N
- Sorrisi: NC(CNC(C(CC1=CNC2=CC=CC=C12)NC(C(NC(C(NC(C(CC1C=CC=CC=1)NC(C(N)C)=O)=O)CO)=O)CO)=O)=O)=O
Proprietà calcolate
- Massa esatta: 652.297
- Massa monoisotopica: 652.297
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 47
- Conta legami ruotabili: 17
- Complessità: 1100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _2.1
- Superficie polare topologica: 271A^2
Proprietà sperimentali
- Densità: 1.376
- Punto di ebollizione: 1253.3°C at 760 mmHg
- Punto di infiammabilità: 711.8°C
- Indice di rifrazione: 1.636
Locustakinin (9CI) Letteratura correlata
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
139602-08-7 (Locustakinin (9CI)) Prodotti correlati
- 16305-75-2(L-Alanyl-L-tryptophan)
- 2228486-28-8(3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)
- 2169408-36-8(5-bromo-1-(tert-butoxy)carbonyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid)
- 1208486-83-2(3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-ol)
- 318255-91-3(5-(1-[(4-CHLOROPHENYL)SULFONYL]-1H-PYRAZOL-3-YL)-2-PHENYL-1,3-THIAZOLE)
- 1824086-06-7(Methyl 3-azidocyclohexane-1-carboxylate)
- 946336-06-7(N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-carboxamide)
- 1339923-58-8(4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine)
- 2167176-09-0(methyl 4-(6-bromopyridin-2-yl)pyrrolidine-3-carboxylate)
- 1261559-27-6(3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
